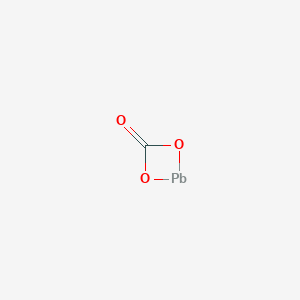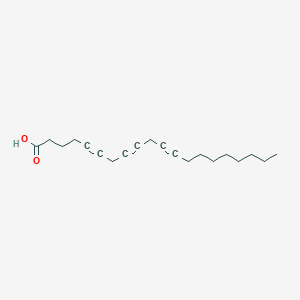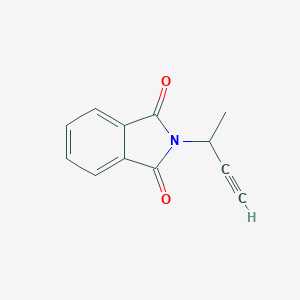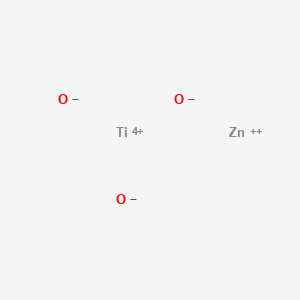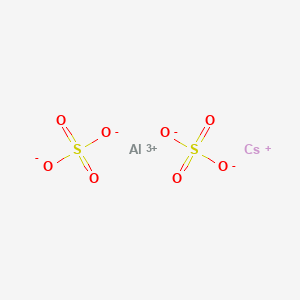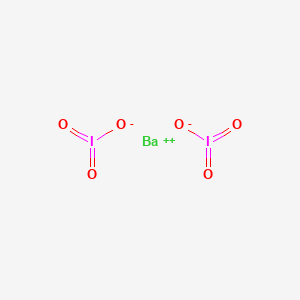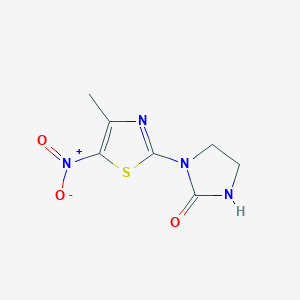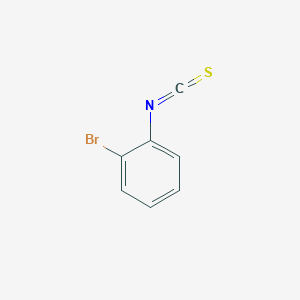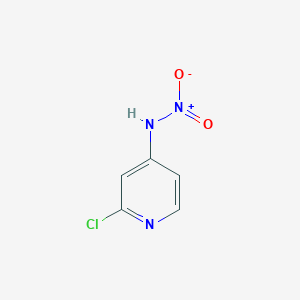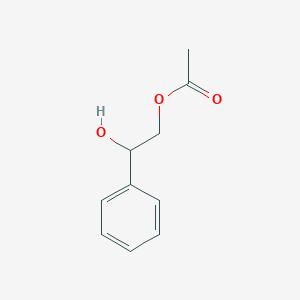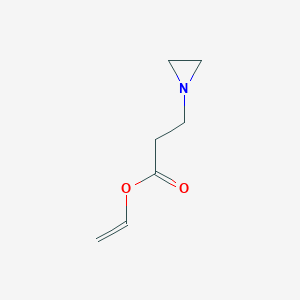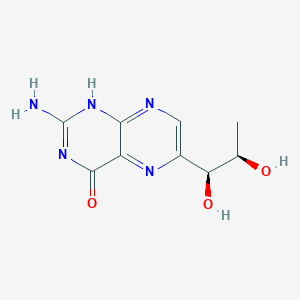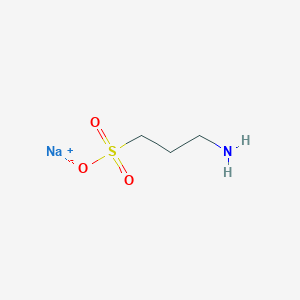
Hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxide, also known as the hydroxyl ion, is a negatively charged molecule consisting of one oxygen and one hydrogen atom. It is a vital component in many chemical reactions, both inorganic and organic. Hydroxide is commonly found in solutions of bases, such as sodium hydroxide and potassium hydroxide, and is often used in laboratory experiments and scientific research.
Applications De Recherche Scientifique
Magnesium Hydroxide and Oxide
Magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO) demonstrate unique properties, making them highly applicable in various scientific fields. Their synthesis methods include precipitation, solvothermal and hydrothermal processes, sonochemical technique, sol-gel, electrochemical and microwave methods, and more. Mg(OH)2 is particularly noted for its use as an antibacterial agent, pollutant neutralizer in freshwater and wastewater, membrane component, and prominently as a flame retardant. On the other hand, MgO is characterized as an antibacterial agent, fire-resistant, and insulating material. Its uses as an adsorbent, active catalyst, and catalyst support are specially emphasized. Continuous research and modification of these compounds open new directions for their applications in advanced powder technology (Pilarska, Klapiszewski & Jesionowski, 2017).
Sodium Hydroxide in Alkaline Tank Waste
Research focused on liquid-liquid extraction chemistry relevant to the separation of major sodium salts from alkaline tank waste, emphasizing sodium hydroxide due to its value for recycling. This research is vital for evaluating the feasibility of liquid-liquid extraction chemistry for reducing the volume of tank waste. Understanding the extractive chemistry of sodium hydroxide and other sodium salts is pivotal, and the study aimed to identify selectivity, efficiency, speciation, and structure of potential extractants (Moyer, Marchand, Bonnesen, Bryan & Haverlock, 2002).
Layered Double Hydroxide Nanoparticles
Layered double hydroxide (LDH) nanomaterials are extensively studied due to their potential applications in drug and gene delivery. The emerging field of nanotoxicology necessitates the development of sensitive methodologies to track in vivo delivery kinetics, persistence, and bioaccumulation of LDH carriers. Radiolabeling through dual isomorphous substitution offers a method to track and follow the structural dissolution of these nanomaterials, providing insights into their behavior in biological systems (Musumeci, Schiller, Xu, Minchin, Martin & Smith, 2010).
Metal Hydroxides in High-Temperature Environments
Metal hydroxides, formed by the reaction of metal oxide with water vapor, are crucial in various high-temperature corrosion processes. Studying the thermodynamics of metal hydroxides through experimental methods such as gas leak Knudsen cell mass spectrometry and transpiration studies sheds light on their stability and behavior in high-temperature environments (Jacobson, Myers, Opila & Copland, 2005).
Nickel Hydroxides in Batteries and Engineering
Nickel hydroxide is an important material in engineering and physics, notably used in batteries. Research covers the structures, synthesis methods, and properties of nickel hydroxides, including their magnetic, vibrational, optical, electrical, and mechanical properties. These insights are crucial for their applications in engineering and highlight the potentially useful properties of these materials (Hall, Lockwood, Bock & Macdougall, 2015).
Propriétés
Numéro CAS |
14280-30-9 |
|---|---|
Nom du produit |
Hydroxide |
Formule moléculaire |
OH(−) HO- |
Poids moléculaire |
17.007 g/mol |
Nom IUPAC |
hydroxide |
InChI |
InChI=1S/H2O/h1H2/p-1 |
Clé InChI |
XLYOFNOQVPJJNP-UHFFFAOYSA-M |
SMILES |
[OH-] |
SMILES canonique |
[OH-] |
Autres numéros CAS |
14337-01-0 14280-30-9 |
Description physique |
Solid |
Synonymes |
hydroxide hydroxide ion hydroxyl ion OH- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




